molecular formula C13H21N3 B11886205 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine

Katalognummer: B11886205
Molekulargewicht: 219.33 g/mol
InChI-Schlüssel: VKGOOIHYDJBEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The resulting quinoxaline derivative is then alkylated using ethyl halides in the presence of a base to introduce the ethyl group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N,N-dimethylmethanamine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine: Similar structure with a methyl group instead of an ethyl group.

    1-(1-Propyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C13H21N3

Molekulargewicht

219.33 g/mol

IUPAC-Name

1-(1-ethyl-3,4-dihydro-2H-quinoxalin-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C13H21N3/c1-4-16-11(10-15(2)3)9-14-12-7-5-6-8-13(12)16/h5-8,11,14H,4,9-10H2,1-3H3

InChI-Schlüssel

VKGOOIHYDJBEDW-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(CNC2=CC=CC=C21)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.